1-Boc-6-chloroindole
Overview
Description
1-Boc-6-chloroindole, also known as (1-(tert-Butoxycarbonyl)-6-chloro-1H-indole), is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a chlorine atom at the sixth position of the indole ring. This structural modification enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Scientific Research Applications
1-Boc-6-chloroindole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a key intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
Target of Action
1-Boc-6-chloroindole is a derivative of indole, a heterocyclic compound that is the core structure of many bioactive compounds . Indole derivatives have been found to have high affinity to bind with most biological targets . .
Mode of Action
The mode of action of indole derivatives, such as this compound, often involves the formation of hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The presence of a carboxamide moiety in indole derivatives gives them unique inhibitory properties .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their ability to interact with various enzymes and proteins . .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-Boc-6-chloroindole plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of indole derivatives. These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the formation of new chemical entities .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from the effects observed in short-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other chemical entities. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biochemical activity, as they determine the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects on cellular processes .
Preparation Methods
The synthesis of 1-Boc-6-chloroindole typically involves the following steps:
Starting Material: The synthesis begins with 6-chloroindole as the starting material.
Protection of the Nitrogen Atom: The nitrogen atom of 6-chloroindole is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product, this compound, is purified using standard techniques such as recrystallization or column chromatography
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-6-chloroindole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the sixth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield 6-chloroindole.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific nucleophiles or coupling partners used.
Comparison with Similar Compounds
1-Boc-6-chloroindole can be compared with other indole derivatives, such as:
6-Chloroindole: Lacks the Boc protecting group, making it less stable and more reactive.
1-Boc-indole: Does not have the chlorine atom, resulting in different reactivity and applications.
1-Boc-5-chloroindole: Similar structure but with the chlorine atom at the fifth position, leading to different chemical properties and reactivity
The uniqueness of this compound lies in its combination of the Boc protecting group and the chlorine atom, which provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
tert-butyl 6-chloroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXNCLFRKGJYDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649565 | |
Record name | tert-Butyl 6-chloro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
323580-68-3 | |
Record name | tert-Butyl 6-chloro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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